(6-Cyclobutoxypyridin-2-yl)boronic acid

Übersicht

Beschreibung

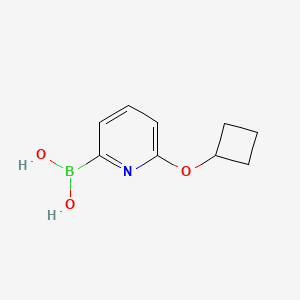

(6-Cyclobutoxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclobutoxy group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclobutoxypyridin-2-yl)boronic acid typically involves the borylation of a halogenated pyridine precursor. One common method is the palladium-catalyzed cross-coupling of a halopyridine with a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a palladium catalyst, a base (e.g., potassium carbonate), and a solvent such as dimethylformamide or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Types of Reactions:

Suzuki–Miyaura Coupling: This is the most common reaction involving this compound. It couples with aryl or vinyl halides to form biaryl or alkenyl derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.

Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products:

Suzuki–Miyaura Coupling: Biaryl or alkenyl derivatives.

Oxidation: Alcohols.

Reduction: Boranes or other reduced boron species.

Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(6-Cyclobutoxypyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential in biological labeling and as a precursor for bioactive compounds.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of (6-Cyclobutoxypyridin-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center.

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- Pyridinylboronic acid

- Cyclobutylboronic acid

Comparison: (6-Cyclobutoxypyridin-2-yl)boronic acid is unique due to the presence of both a cyclobutoxy group and a pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional functionalization possibilities due to the pyridine nitrogen and the cyclobutoxy group. Pyridinylboronic acid lacks the cyclobutoxy group, which can affect its steric and electronic properties. Cyclobutylboronic acid, on the other hand, does not have the aromatic pyridine ring, limiting its applications in certain cross-coupling reactions.

Biologische Aktivität

(6-Cyclobutoxypyridin-2-yl)boronic acid is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property makes them valuable in medicinal chemistry, particularly for developing inhibitors and therapeutic agents. The biological relevance of boronic acids has expanded beyond traditional uses, with increasing interest in their roles in cancer therapy, antimicrobial applications, and enzyme inhibition .

Antimicrobial Properties

Research indicates that boronic acids possess significant antimicrobial properties. For instance, this compound has been investigated for its efficacy against various bacterial strains. The mechanism of action is thought to involve the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. In a study focusing on boronic acid derivatives, it was found that modifications to the boron moiety can enhance the inhibitory potency against resistant bacterial strains .

Anticancer Activity

Boronic acids have also been explored for their anticancer potential. The unique structural features of this compound may allow it to interact with specific cancer-related targets. In vitro studies have shown that certain boronic acid derivatives can induce apoptosis in cancer cells by modulating cell signaling pathways . The ability to selectively target cancer cells while sparing normal cells is a key advantage of these compounds.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for serine proteases and β-lactamases by forming stable complexes with the active site residues.

- Receptor Modulation : Some studies suggest that boron-containing compounds can influence receptor activity, potentially altering downstream signaling pathways involved in cell proliferation and survival .

- Covalent Bond Formation : The unique ability of boron to form covalent bonds with hydroxyl-containing biomolecules allows for targeted delivery and sustained action at the site of interest.

Case Study 1: Inhibition of β-Lactamases

In a study examining the inhibition of Class C β-lactamases by boronic acids, this compound was tested alongside other derivatives. The results demonstrated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent against multidrug-resistant bacterial infections .

Case Study 2: Anticancer Applications

A recent investigation into the anticancer effects of various boronic acids highlighted this compound's ability to inhibit tumor growth in xenograft models. The compound was shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways, making it a candidate for further development in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other well-studied boronic acids:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, receptor modulation |

| Bortezomib | High | High | Proteasome inhibition |

| Boromycin | Moderate | Low | Antibiotic action via cell wall synthesis |

Eigenschaften

IUPAC Name |

(6-cyclobutyloxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c12-10(13)8-5-2-6-9(11-8)14-7-3-1-4-7/h2,5-7,12-13H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWBSQKQDYOHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OC2CCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671278 | |

| Record name | [6-(Cyclobutyloxy)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-90-0 | |

| Record name | Boronic acid, B-[6-(cyclobutyloxy)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Cyclobutyloxy)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.